5-(trifluoromethyl)pyridine-2-sulfonic Acid
Overview
Description
5-(trifluoromethyl)pyridine-2-sulfonic acid is a chemical compound with the molecular formula C6H4F3NO3S It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonic acid group
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries .
Mode of Action
Trifluoromethylpyridines are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are used in the protection of crops from pests, suggesting they may interact with biochemical pathways related to pest metabolism or survival .
Result of Action
The presence of fluorine and pyridine structure in trifluoromethylpyridines results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
The effectiveness of trifluoromethylpyridines in pest control suggests they may be stable and effective under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(trifluoromethyl)pyridine-2-sulfonic acid involves the reaction of 5-(trifluoromethyl)pyridine-2-thiol with chlorine gas in a hydrochloric acid solution . This reaction results in the formation of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, which can then be hydrolyzed to produce the sulfonic acid derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)pyridine-2-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The trifluoromethyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine gas, hydrochloric acid, and various reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include sulfonyl chlorides, reduced derivatives, and substituted pyridine compounds. These products can serve as intermediates for further chemical transformations.
Scientific Research Applications
5-(trifluoromethyl)pyridine-2-sulfonic acid has a wide range of scientific research applications:
Biology: The compound’s unique chemical properties make it useful in biochemical studies and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)pyridine-2-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonic acid group.
5-(trifluoromethyl)pyridine-2-thiol: This compound contains a thiol group in place of the sulfonic acid group.
2-chloro-5-(trifluoromethyl)pyridine: This compound has a chlorine atom attached to the pyridine ring.
Uniqueness
5-(trifluoromethyl)pyridine-2-sulfonic acid is unique due to the presence of both a trifluoromethyl group and a sulfonic acid group. This combination imparts distinct chemical properties, such as high reactivity and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)4-1-2-5(10-3-4)14(11,12)13/h1-3H,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKJTZIOYSNLGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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